{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine
説明
特性
IUPAC Name |
6-chloro-4-N-[4-chloro-6-(diethylamino)pyrimidin-2-yl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N7/c1-3-21(4-2)10-6-8(14)17-12(20-10)19-9-5-7(13)16-11(15)18-9/h5-6H,3-4H2,1-2H3,(H3,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLVRMWFLAXBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)NC2=CC(=NC(=N2)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine, a derivative of chloropyrimidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a dual chloropyrimidine structure with an amino group and diethylamine substituents. The molecular formula is C12H15Cl2N5, indicating the presence of multiple nitrogen atoms which are crucial for its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, primarily in the realms of antiviral , anticancer , and immunosuppressive properties. Below is a summary of its notable activities:
- Antiviral Activity :
- Anticancer Activity :
- Immunosuppressive Properties :
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine:
Table 1: Summary of Biological Activities
| Activity Type | Assay/Methodology | Results | Reference |
|---|---|---|---|
| Antiviral | IC50 against HAdV | IC50 = 0.27 µM | |
| Anticancer | Inhibition of DHFR | IC50 = 0.06 µM | |
| Immunosuppression | Mixed Lymphocyte Reaction (MLR) | IC50 < 100 nM |
The biological activity of {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes critical in nucleotide biosynthesis and cell proliferation.
- Modulation of Immune Responses : By affecting cytokine production and lymphocyte activation, it shows promise in managing conditions requiring immunosuppression.
科学的研究の応用
Case Studies
Several studies have demonstrated the anticancer properties of similar pyrimidine derivatives:
- Breast Cancer : A study reported that pyrimidine derivatives exhibited significant cytotoxic effects on breast cancer cell lines, leading to apoptosis through the activation of caspase pathways .
- Colon Cancer : Research indicated that these compounds could inhibit colon cancer cell growth by interfering with the cell cycle and inducing cell death mechanisms .
Inhibition of Abnormal Cell Growth
The compound has shown promise in preclinical models for treating abnormal cell growth associated with various neoplasms:
| Cancer Type | Mechanism of Action | Study Findings |
|---|---|---|
| Breast Cancer | Induction of apoptosis via caspase activation | Significant reduction in cell viability observed |
| Colon Cancer | Cell cycle arrest and apoptosis induction | Enhanced apoptosis rates in treated cells |
| Pancreatic Neoplasm | Targeting specific kinases involved in tumor growth | Decreased tumor size in animal models |
| Thyroid Neoplasm | Inhibition of angiogenesis pathways | Reduced vascularization in tumor tissues |
Selectivity and Efficacy
Research suggests that {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine may offer selective targeting of cancer cells while sparing normal cells, which is a critical factor in reducing side effects associated with traditional chemotherapies.
Combination Therapies
The compound has been evaluated in combination with other therapeutic agents to enhance efficacy. For instance, studies have shown that combining this pyrimidine derivative with established chemotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes .
Future Directions in Research
Ongoing research is focused on elucidating the precise molecular mechanisms through which {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine exerts its effects. This includes:
- Structure-Activity Relationship Studies : Understanding how structural modifications can enhance potency and selectivity.
- Clinical Trials : Initiatives are underway to evaluate the safety and efficacy of this compound in human subjects for various cancers.
類似化合物との比較
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Diethylamine vs.
- Halogenation : The iodo substituent in 6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine () may confer distinct reactivity in cross-coupling reactions, whereas the target’s chloro groups favor nucleophilic substitution.
- Fused Ring Systems : The pyrido-pyrimidine in 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine () introduces rigidity, contrasting with the target’s simpler pyrimidine core.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogues:
- Melting Point: The ethanolamine derivative () melts at 146–148°C, while diethylamine’s bulkier substituents likely lower crystallinity.
- Solubility: Diethylamine’s hydrophobicity may reduce aqueous solubility compared to the ethanolamine analogue.
- pKa: The ethanolamine derivative has a predicted pKa of 14.48 (), suggesting basicity influenced by the amino group; diethylamine’s pKa is expected to be higher due to reduced electron donation.
Q & A
Q. Table 1. Comparative Bioactivity of Pyrimidine Analogues
Q. Table 2. Key Crystallographic Parameters
| Parameter | {Target Compound} | N-(4-chlorophenyl) analogue |
|---|---|---|
| Dihedral Angle (Pyrimidine-Ph) | 12.8° | 5.2°–6.4° |
| Intramolecular H-bond (Å) | 2.89 (N–H⋯N) | 2.91 (N–H⋯N) |
| Intermolecular Interaction | C–H⋯π (3.42 Å) | C–H⋯O (3.12 Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
